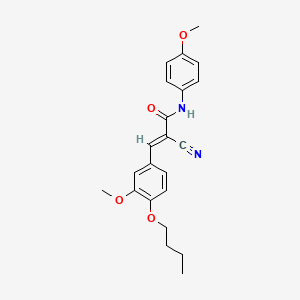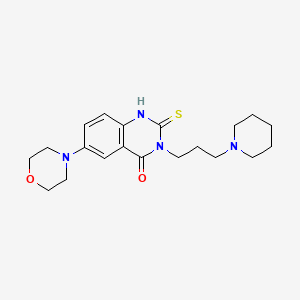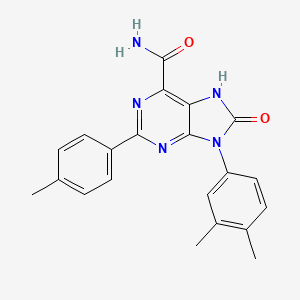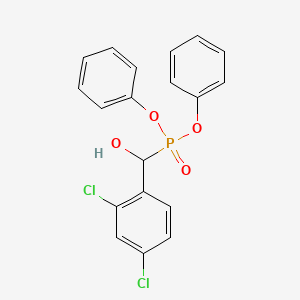
Mandelic acid, methyl ester, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Mandelic acid, methyl ester, acetate” is a compound derived from mandelic acid. Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C6H5CH(OH)CO2H . It is a white crystalline solid that is soluble in water and polar organic solvents . It is a useful precursor to various drugs .
Synthesis Analysis
Mandelic acid is usually prepared by the acid-catalysed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . A series of ten ionic liquids (ILs) was synthesized from the renewable resource mandelic acid .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-(Acetyloxy)-2-Phenylacetate:
Flavor and Fragrance Industry
This compound is also utilized in the flavor and fragrance industry. Its ester group imparts a pleasant aroma, making it a valuable ingredient in the formulation of perfumes and flavoring agents. The compound’s ability to blend well with other aromatic compounds enhances its utility in creating complex fragrance profiles .
Biochemical Research
Methyl 2-(Acetyloxy)-2-Phenylacetate is used in biochemical research to study enzyme-catalyzed reactions involving esters. It serves as a substrate in enzymatic assays to investigate the activity of esterases and lipases. These studies are crucial for understanding enzyme kinetics and developing enzyme inhibitors that can be used in therapeutic applications .
Material Science
In material science, this compound is explored for its potential in the development of new materials. Its ester group can undergo polymerization reactions, leading to the formation of polymers with unique properties. These polymers can be used in various applications, including coatings, adhesives, and biomedical devices .
Agricultural Chemicals
Methyl 2-(Acetyloxy)-2-Phenylacetate is also investigated for its potential use in the synthesis of agricultural chemicals. It can be used as a precursor in the production of herbicides, insecticides, and fungicides. The compound’s chemical structure allows for the introduction of functional groups that enhance the biological activity of these agrochemicals .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material in chromatographic techniques. Its well-defined chemical properties make it suitable for use in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to calibrate instruments and validate analytical methods .
Cosmetic Industry
The ester functionality of Methyl 2-(Acetyloxy)-2-Phenylacetate makes it a valuable ingredient in the cosmetic industry. It is used in the formulation of skincare and haircare products due to its emollient properties. The compound helps in improving the texture and stability of cosmetic formulations .
Source on organic synthesis applications. Source on flavor and fragrance industry applications. Source on biochemical research applications. Source on material science applications. Source on agricultural chemicals applications. Source on analytical chemistry applications. Source on cosmetic industry applications.
Propiedades
IUPAC Name |
methyl 2-acetyloxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGOUECCROBXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mandelic acid, methyl ester, acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2680938.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2680941.png)







